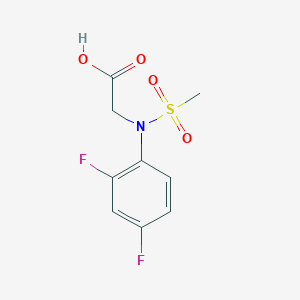![molecular formula C15H22N2O B3074002 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1018608-18-8](/img/structure/B3074002.png)
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
Overview
Description
9-Benzyl-1-oxa-4,9-diazaspiro[55]undecane is a chemical compound with the molecular formula C15H22N2O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and a suitable oxirane compound.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the spiro structure. Common catalysts include Lewis acids such as boron trifluoride etherate.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
Scientific Research Applications
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: The compound is used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of spiro compounds with biological macromolecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique binding interactions, which can influence the compound’s efficacy and selectivity. Pathways involved may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane can be compared with similar spiro compounds such as:
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a tert-butyl group instead of a benzyl group, which affects its chemical reactivity and applications.
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: The presence of a Boc (tert-butoxycarbonyl) protecting group in this compound makes it useful in peptide synthesis and other organic transformations.
9-Cbz-1-oxo-2,9-diazaspiro[5.5]undecane: This compound contains a carbobenzyloxy (Cbz) group, which is commonly used as a protecting group in organic synthesis.
The uniqueness of 9-Benzyl-1-oxa-4,9-diazaspiro[5
Properties
IUPAC Name |
9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-6-15(7-10-17)13-16-8-11-18-15/h1-5,16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIZRGCCLBWJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNCCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
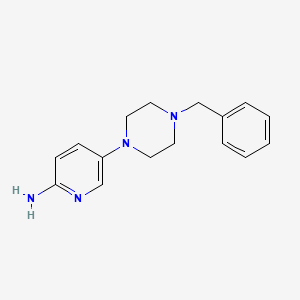
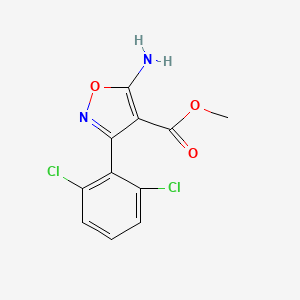
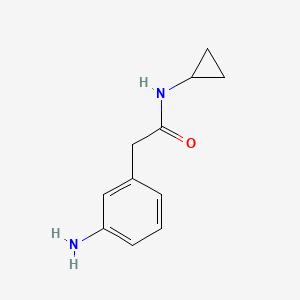
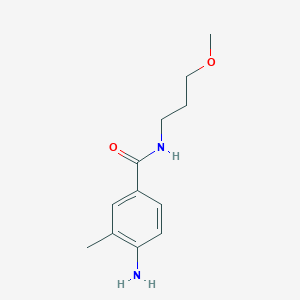
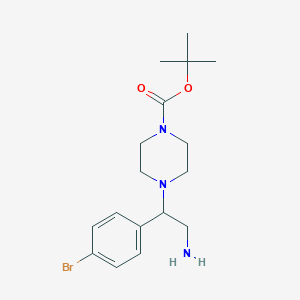
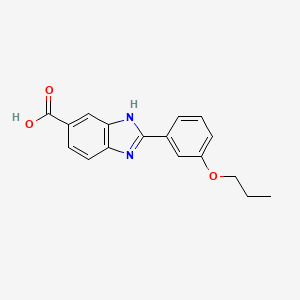
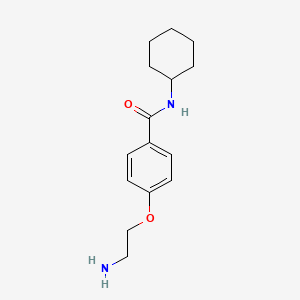
![Imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3073985.png)
![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)

![1-[(3-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3074007.png)
![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)

